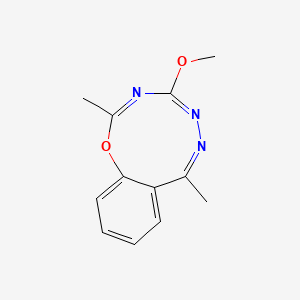![molecular formula C17H13NO2S B14256929 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- CAS No. 258270-02-9](/img/structure/B14256929.png)
8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrrolizin structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxy-4-methoxyphenyl)-
- 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxyphenyl)-
Uniqueness
8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group at the 4-position of the phenyl ring. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
258270-02-9 |
|---|---|
Formule moléculaire |
C17H13NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)thieno[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H13NO2S/c1-2-20-12-7-5-11(6-8-12)13-10-21-17-15(13)18-9-3-4-14(18)16(17)19/h3-10H,2H2,1H3 |
Clé InChI |
DAPGGAZFYJZEMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)

![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)








